

# Application Notes and Protocols for Determining the IC50 of UPCDC-30245

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## Compound of Interest

Compound Name: UPCDC-30245

Cat. No.: B15607661

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## Introduction

**UPCDC-30245** is an allosteric inhibitor of the p97 ATPase, a critical enzyme involved in cellular protein quality control.[1][2][3] Unlike ATP-competitive inhibitors, **UPCDC-30245** binds to a site at the interface of the D1 and D2 domains of the p97 monomer.[2] Its mechanism of action involves the blockade of endo-lysosomal degradation by preventing the formation of early endosomes and reducing the acidity of lysosomes.[1][3][4] **UPCDC-30245** has demonstrated potent anti-proliferative effects in various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[4]

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **UPCDC-30245** through both biochemical and cell-based in vitro assays.

## Data Presentation

Quantitative data from the described assays should be summarized in a structured table for clear comparison of **UPCDC-30245**'s potency across different experimental conditions.

Assay Type	Target/Cell Line	Parameter Measured	IC50 (nM)	Reference Compound (IC50, nM)
Biochemical	Recombinant p97 ATPase	ATP Hydrolysis	e.g., 300[2]	e.g., CB-5083
Cell-Based	e.g., HCT116 Cells	Cell Viability	User-determined	e.g., CB-5083
Cell-Based	e.g., HeLa Cells	Lysosomal pH	User-determined	e.g., Chloroquine

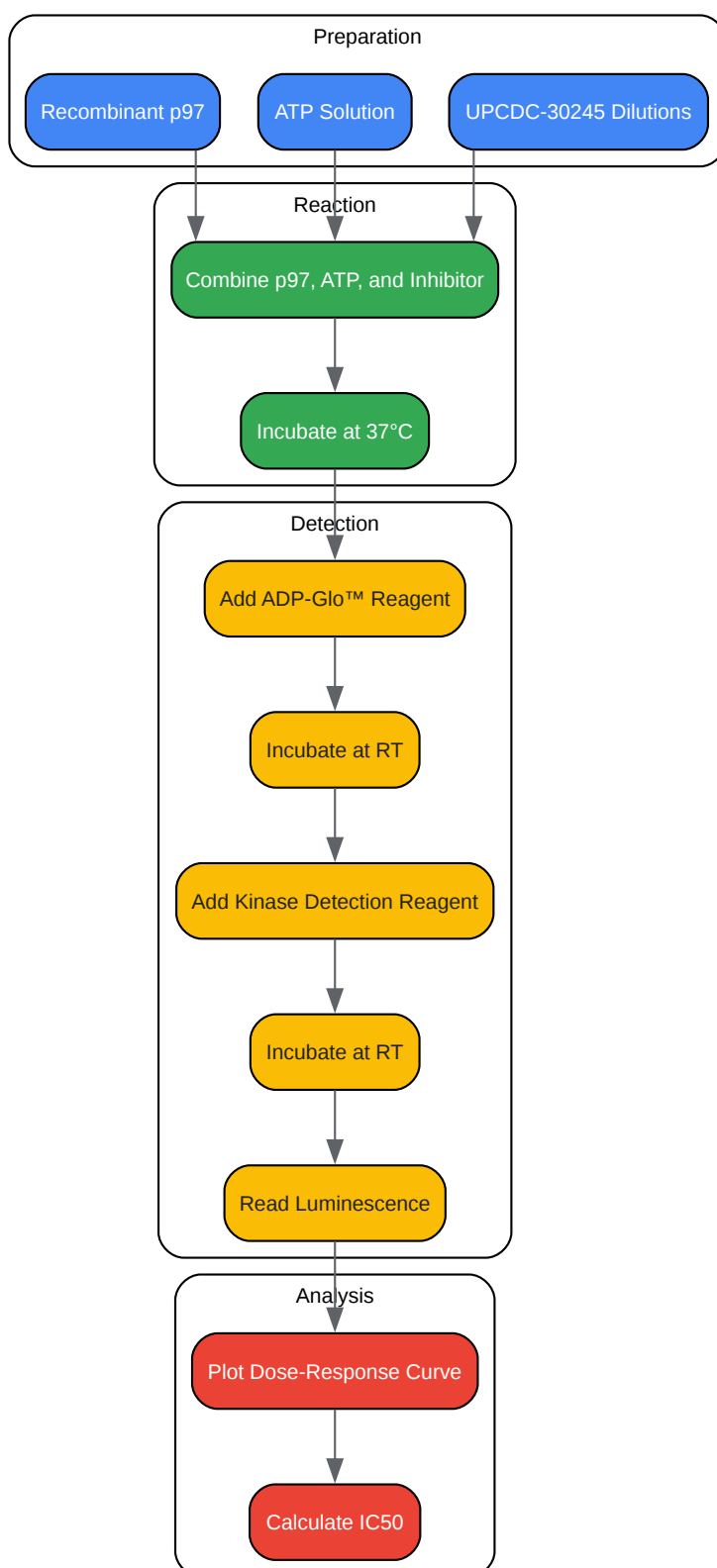
## Experimental Protocols

### Biochemical Assay: p97 ATPase Activity

This protocol describes the determination of **UPCDC-30245**'s IC<sub>50</sub> by measuring the inhibition of recombinant p97 ATPase activity using a bioluminescence-based assay that quantifies the amount of ADP produced.

Principle: The amount of ADP generated in the ATPase reaction is converted to ATP, which is then used by luciferase to produce a luminescent signal. The intensity of the light is directly proportional to the ATPase activity.

Workflow Diagram:



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Caption: Workflow for p97 ATPase biochemical IC<sub>50</sub> determination.

#### Materials:

- Recombinant human p97 protein
- **UPCDC-30245**
- ADP-Glo™ Kinase Assay Kit (Promega)
- ATP
- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- White, opaque 384-well plates

#### Procedure:

- Prepare a stock solution of **UPCDC-30245** in DMSO.
- Perform serial dilutions of **UPCDC-30245** in the assay buffer to achieve a range of concentrations for testing.
- In a 384-well plate, add the diluted **UPCDC-30245** or vehicle (DMSO) to the appropriate wells.
- Add the recombinant p97 protein to each well.
- Initiate the reaction by adding ATP to each well.
- Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
- To stop the reaction and deplete the remaining ATP, add ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[\[5\]](#)[\[6\]](#)
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[\[5\]](#)[\[6\]](#)
- Measure the luminescence using a plate reader.

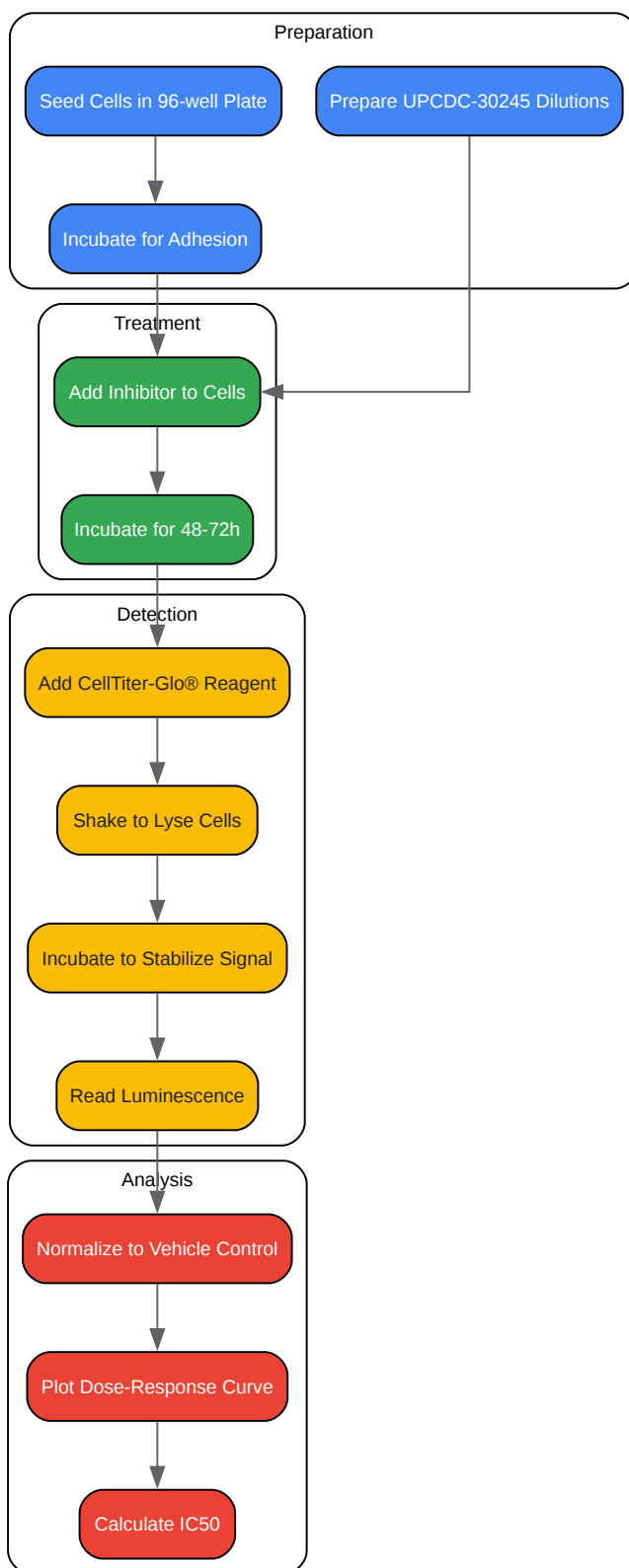
- Plot the luminescence signal against the logarithm of the **UPCDC-30245** concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

## Cell-Based Assay: Cell Viability

This protocol details the measurement of **UPCDC-30245**'s IC50 on cell proliferation and viability using the CellTiter-Glo® Luminescent Cell Viability Assay.

Principle: The assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]

Workflow Diagram:



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Caption: Workflow for CellTiter-Glo® cell viability IC50 determination.

#### Materials:

- Cancer cell line of interest (e.g., HCT116, HeLa)
- **UPCDC-30245**
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Complete cell culture medium
- White, opaque-walled 96-well plates
- DMSO (vehicle control)

#### Procedure:

- Culture the selected cancer cell line to 70-80% confluency.
- Harvest and count the cells, then dilute to the optimal seeding density in a 96-well plate (typically 1,000-10,000 cells/well).
- Incubate the plate overnight to allow for cell adhesion.
- Prepare a serial dilution of **UPCDC-30245** in the complete culture medium.
- Add the diluted **UPCDC-30245** or vehicle control to the appropriate wells.
- Incubate the plate for 48-72 hours.
- Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.<sup>[8]</sup>
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.<sup>[8]</sup>
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.<sup>[8]</sup>
- Measure the luminescence with a plate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot against the logarithm of the **UPCDC-30245** concentration to determine the IC50.[\[9\]](#)

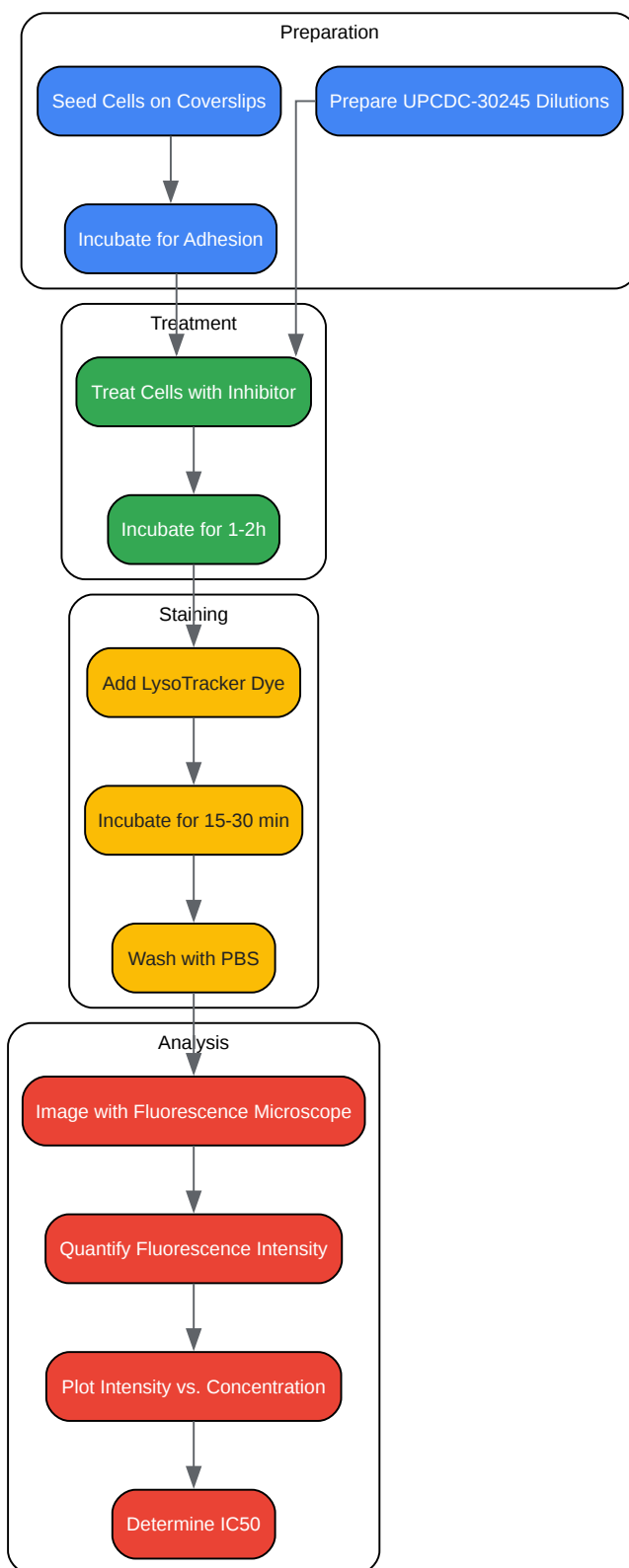
## Functional Cell-Based Assay: Lysosomal pH Measurement

This protocol is for assessing the effect of **UPCDC-30245** on lysosomal acidity using LysoTracker dye, which reflects its mechanism of action.

Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic cellular compartments. A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization).[\[10\]](#)[\[11\]](#)

Workflow Diagram:





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Caption: Workflow for LysoTracker assay to determine functional IC50.

#### Materials:

- HeLa or H1299 cells
- **UPCDC-30245**
- LysoTracker Red DND-99 (Thermo Fisher Scientific)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Glass coverslips in a multi-well plate

#### Procedure:

- Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **UPCDC-30245** for a specified time (e.g., 1-2 hours).
- During the last 15-30 minutes of incubation, add LysoTracker Red to the medium at a final concentration of 50-100 nM.[\[11\]](#)
- Wash the cells with PBS.
- Image the cells using a fluorescence microscope with the appropriate filter set.
- Quantify the mean fluorescence intensity of the LysoTracker puncta per cell for each concentration of **UPCDC-30245**.
- Plot the fluorescence intensity against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> for lysosomal de-acidification.

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